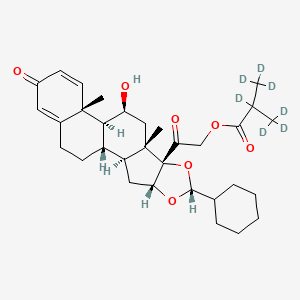

Ciclesonide-d7

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i1D3,2D3,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZNWIVRBCLON-BLMCDVGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673116 | |

| Record name | 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225382-70-6 | |

| Record name | 2-[(4bS,5S,6aS,6bS,8R,9aR,10aS,10bS)-8-Cyclohexyl-5-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl 2-(~2~H_3_)methyl(~2~H_4_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to the Chemical Properties and Analysis of Ciclesonide-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of Ciclesonide-d7, a deuterated analog of the corticosteroid Ciclesonide. It is intended for use as a technical reference in research and development settings, particularly in pharmacology and analytical chemistry. This guide details the compound's physicochemical characteristics, provides established analytical methodologies, and illustrates its biological mechanism of action.

Compound Identification and Physicochemical Properties

This compound is the deuterium-labeled version of Ciclesonide, primarily utilized as an internal standard for the precise quantification of Ciclesonide in biological matrices using mass spectrometry.[1][2] The labeling with seven deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled analyte without significantly altering its chemical behavior.

Chemical Structure and Identification

-

IUPAC Name : [2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate[3]

-

Synonyms : Alvesco-d7, Omnaris-d7, RPR 251526-d7, CIC-d7[3]

-

CAS Number : 1225382-70-6

-

Molecular Formula : C₃₂H₃₇D₇O₇

Quantitative Physicochemical Data

The following tables summarize the key chemical and physical properties of this compound and its unlabeled counterpart, Ciclesonide. Properties such as melting point and solubility are expected to be nearly identical between the two compounds, but experimentally determined values are primarily available for the unlabeled Ciclesonide.

| Identifier | This compound | Ciclesonide (for reference) | Reference(s) |

| Molecular Formula | C₃₂H₃₇D₇O₇ | C₃₂H₄₄O₇ | |

| Molecular Weight | 547.73 g/mol | 540.69 g/mol | |

| CAS Number | 1225382-70-6 | 126544-47-6 |

| Property | Value | Conditions/Notes | Reference(s) |

| Physical Form | Solid, white to off-white powder | Room Temperature | |

| Melting Point | Not Reported | ||

| 209-211 °C (for Ciclesonide) | |||

| Boiling Point | Not Reported | ||

| 665.0 ± 55.0 °C (Predicted for Ciclesonide) | |||

| Solubility | Chloroform: slightly solubleMethanol: slightly soluble | ||

| DMSO: 20 mg/mL (for Ciclesonide) | Clear solution | ||

| Ethanol: Soluble to 100 mM (for Ciclesonide) | |||

| Storage Temperature | -20°C or 2-8°C | Recommended for long-term stability | |

| Stability | ≥ 4 years | When stored at -20°C | |

| Purity | ≥99% deuterated forms (d₁-d₇)99.10% by HPLC | Per supplier specifications |

Biological Mechanism of Action

Ciclesonide is a prodrug that is inactive in its initial form. Its therapeutic effect is realized after it is metabolized into its active form, desisobutyryl-ciclesonide (des-CIC), by esterases in the airways. Des-CIC is a potent glucocorticoid receptor (GR) agonist, exhibiting an affinity for the GR that is approximately 120 times higher than the parent compound.

The activation and subsequent signaling pathway involves the following key steps:

-

Metabolic Activation : Ciclesonide is hydrolyzed by esterases in the lungs to form des-CIC.

-

Receptor Binding : Des-CIC diffuses into the cell and binds to the GR, which resides in the cytoplasm as part of a multi-protein complex including heat shock proteins (HSPs).

-

Nuclear Translocation : Ligand binding induces a conformational change, causing the dissociation of HSPs and the translocation of the des-CIC-GR complex into the nucleus.

-

Gene Regulation : In the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding leads to:

-

Transactivation : Upregulation of anti-inflammatory genes, such as those encoding for lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression : Downregulation of pro-inflammatory genes by interfering with the function of other transcription factors, leading to the suppression of cytokines, interleukins, and other inflammatory molecules.

-

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods. The protocols outlined below are based on established methods for the quantification of Ciclesonide and are directly applicable.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for quantifying Ciclesonide and its active metabolite, des-CIC, in biological matrices like human serum or plasma.

3.1.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquot 0.5 mL of serum/plasma sample into a clean polypropylene tube.

-

Add the internal standard solution (this compound and des-CIC-d11) at a fixed concentration.

-

Vortex mix for 30 seconds.

-

Add 3 mL of extraction solvent (e.g., 1-chlorobutane or methyl tert-butyl ether).

-

Vortex mix for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Freeze the aqueous layer in a dry ice/methanol bath.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for injection.

3.1.2 Chromatographic and Mass Spectrometric Conditions

-

LC System : Agilent 1200 series or equivalent.

-

Mass Spectrometer : API 5000 triple quadrupole or equivalent.

-

Column : Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase : Gradient elution using A) 0.1% formic acid in water and B) Methanol or Acetonitrile.

-

Flow Rate : 0.5 mL/min.

-

Injection Volume : 10 µL.

-

Ionization Source : Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI), operated in negative or positive mode. APPI has been shown to provide superior sensitivity.

-

Detection Mode : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound bulk material.

3.2.1 Sample Preparation

-

Accurately weigh and dissolve a known amount of this compound in the mobile phase to create a stock solution (e.g., 1000 µg/mL).

-

Perform serial dilutions from the stock solution to prepare working standards and calibration curve points (e.g., 10-300 µg/mL).

-

Sonicate all solutions for 10 minutes to remove dissolved gases.

3.2.2 Chromatographic Conditions

-

LC System : Standard HPLC system with a UV detector.

-

Column : Inertsil ODS-C18 (250 mm x 4.6 mm, 5 µm) or equivalent C8 column.

-

Mobile Phase : Isocratic elution with a mixture of Methanol and Water (e.g., 95:5 v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 242 nm.

-

Column Temperature : Ambient or controlled (e.g., 40°C).

-

Injection Volume : 20 µL.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and verify the position of the deuterium labels. A full suite of 1D and 2D NMR experiments would be performed on the unlabeled Ciclesonide for complete signal assignment, followed by analysis of the deuterated compound to confirm the absence of specific proton signals.

3.3.1 Sample Preparation

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

3.3.2 NMR Experiment Parameters

-

Spectrometer : 400 MHz or higher field strength spectrometer.

-

Experiments :

-

¹H NMR : To observe the proton signals. In this compound, the signals corresponding to the seven deuterated positions in the isobutyrate moiety will be absent.

-

¹³C NMR : To observe all carbon signals.

-

2D NMR (COSY, HSQC, HMBC) : To establish connectivity between protons and carbons and confirm the complete structural assignment of the unlabeled Ciclesonide.

-

-

Data Processing : The resulting spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.

References

Synthesis and Isotopic Labeling of Ciclesonide-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Ciclesonide-d7, a deuterated analog of the corticosteroid Ciclesonide. This document details the synthetic pathways, experimental protocols, and relevant data for the preparation of this important isotopically labeled internal standard, which is crucial for pharmacokinetic and metabolic studies in drug development.

Ciclesonide is a glucocorticoid used in the management of asthma and allergic rhinitis.[1] Isotopic labeling with deuterium (a stable, non-radioactive isotope of hydrogen) is a valuable technique used to track the metabolic fate of drug molecules. This compound, with seven deuterium atoms incorporated into the isobutyryl moiety, serves as an ideal internal standard for quantitative analysis by mass spectrometry due to its distinct mass shift from the unlabeled drug.[2]

Synthetic Strategy

The synthesis of this compound involves a two-part strategy: the synthesis of the core Ciclesonide molecule and the preparation of the deuterated labeling agent. The final step involves the coupling of the deuterated moiety to the Ciclesonide precursor.

The core structure of Ciclesonide can be efficiently synthesized via a one-pot reaction from 16α-hydroxyprednisolone, as described in patent CN101857627B.[3] This method utilizes an acidic ionic liquid as both a solvent and a catalyst, reacting 16α-hydroxyprednisolone with cyclohexanecarboxaldehyde and an acylating agent.

The key to forming this compound is the use of a deuterated acylating agent, specifically d7-isobutyric anhydride. The seven deuterium atoms are located on the isobutyryl group, as confirmed by its chemical structure information on PubChem. The synthesis of this deuterated reagent is a critical step. While various methods exist for the deuteration of carboxylic acids, a plausible approach involves the α-deuteration of isobutyric acid using a ternary catalytic system, followed by conversion to the anhydride.

The overall synthetic workflow can be visualized as follows:

References

Ciclesonide: A Comprehensive Technical Guide to its Prodrug Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciclesonide is a synthetic corticosteroid that exemplifies the successful application of prodrug design to enhance therapeutic efficacy and minimize adverse effects. Administered in an inactive form, ciclesonide undergoes site-specific activation within the lungs, leading to a potent anti-inflammatory effect localized to the target tissue. This technical guide provides an in-depth exploration of the mechanism of action of ciclesonide as a prodrug, detailing its metabolic activation, receptor interaction, and downstream signaling pathways. Quantitative data on its binding affinity and pharmacokinetics are presented, alongside detailed methodologies for key experimental assays. Visual diagrams generated using Graphviz are provided to illustrate the core concepts of its mechanism.

Introduction: The Prodrug Advantage of Ciclesonide

Ciclesonide is a non-halogenated glucocorticoid designed for the treatment of persistent asthma.[1][2] Its innovative design as a prodrug offers a significant therapeutic advantage by localizing its anti-inflammatory activity to the lungs, thereby reducing the potential for systemic side effects commonly associated with corticosteroid therapy.[1][3] The parent molecule, ciclesonide, possesses low affinity for the glucocorticoid receptor (GR).[4] It is only after inhalation and subsequent enzymatic conversion in the airways to its active metabolite, desisobutyryl-ciclesonide (des-CIC), that the potent anti-inflammatory effects are exerted. This targeted activation is a key feature of its favorable safety profile.

Metabolic Activation: The Conversion of Ciclesonide to Des-Ciclesonide

The therapeutic action of ciclesonide is initiated by its conversion to the pharmacologically active metabolite, des-CIC. This bioactivation is a critical step in its mechanism of action.

Enzymatic Hydrolysis

Upon deposition in the lungs, ciclesonide is rapidly hydrolyzed by endogenous intracellular esterases. Specifically, carboxylesterases and cholinesterases present in bronchial epithelial cells and other lung tissues cleave the isobutyryl ester group from the ciclesonide molecule, yielding des-CIC. This enzymatic conversion is efficient, with studies showing significant conversion within hours of administration.

Tissue Specificity of Activation

The activation of ciclesonide is predominantly localized to the target organ, the lungs. While the liver also possesses high esterase activity, the first-pass metabolism of inhaled ciclesonide in the lungs ensures that the majority of the anti-inflammatory effect is exerted locally. Any portion of the inhaled dose that is swallowed has negligible systemic bioavailability due to extensive first-pass metabolism in the liver.

Molecular Mechanism of Action: Des-Ciclesonide and the Glucocorticoid Receptor

Once formed, des-CIC acts as a potent agonist of the glucocorticoid receptor, initiating a cascade of events that lead to the suppression of inflammation.

Glucocorticoid Receptor Binding

Des-CIC exhibits a markedly higher binding affinity for the glucocorticoid receptor compared to its parent compound, ciclesonide. This affinity is approximately 100-fold greater than that of ciclesonide and is comparable to other potent corticosteroids. This high affinity ensures a robust and sustained engagement with the receptor at the site of action.

Glucocorticoid Receptor Signaling Pathway

The binding of des-CIC to the cytoplasmic glucocorticoid receptor triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex (including Hsp90). The activated des-CIC-GR complex then translocates to the nucleus.

Within the nucleus, the des-CIC-GR complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The des-CIC-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their pro-inflammatory signaling pathways.

Formation of Fatty Acid Conjugates

A unique aspect of des-CIC's pharmacology is its ability to undergo reversible esterification with fatty acids, such as oleic acid, within the lung tissue. These lipophilic des-CIC-fatty acid conjugates act as an intracellular reservoir of the active metabolite, slowly releasing des-CIC over time and contributing to the prolonged duration of action of ciclesonide, which allows for once-daily dosing.

Data Presentation

Glucocorticoid Receptor Binding Affinity

The following table summarizes the relative binding affinities of ciclesonide, des-ciclesonide, and other corticosteroids to the glucocorticoid receptor.

| Compound | Relative Binding Affinity (Dexamethasone = 100) | Reference |

| Ciclesonide | 12 | |

| Des-Ciclesonide | 1200 | |

| Budesonide | 935 | |

| Fluticasone Propionate | 1800 |

Pharmacokinetic Parameters of Des-Ciclesonide

The table below presents key pharmacokinetic parameters of the active metabolite, des-ciclesonide, following inhaled administration of ciclesonide in humans.

| Parameter | Value | Unit | Reference |

| Tmax (Time to Peak Concentration) | 0.86 (mean) | hours | |

| Cmax (Peak Concentration) | 3.29 (mean) | pmol/mL | |

| t1/2 (Elimination Half-life) | 5.7 (mean) | hours | |

| AUC(0–inf) (Area Under the Curve) | 15.49 (mean) | pmol*h/mL |

Ciclesonide Hydrolysis Rates in Human Tissues

The following table shows the rates of conversion of ciclesonide to des-ciclesonide in different human tissue fractions.

| Tissue Fraction | Hydrolysis Rate (nmol/g tissue/min) | Reference |

| Liver Microsomes | 25.4 | |

| Liver Cytosol | 62.9 | |

| Lung Microsomes | 0.089 | |

| Lung Cytosol | 0.915 |

Experimental Protocols

In Vitro Ciclesonide Activation Assay

Objective: To determine the rate of conversion of ciclesonide to des-ciclesonide in human lung tissue fractions.

Methodology:

-

Tissue Preparation: Obtain human lung tissue and prepare microsomal and cytosolic fractions through differential centrifugation.

-

Incubation: Incubate a known concentration of ciclesonide (e.g., 5 µM or 500 µM) with the prepared lung microsomal or cytosolic fractions in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Reaction Termination: At various time points, terminate the enzymatic reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant for the concentrations of ciclesonide and des-ciclesonide using a validated analytical method, such as reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the rate of des-ciclesonide formation over time to determine the hydrolysis rate.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity of ciclesonide and des-ciclesonide to the glucocorticoid receptor.

Methodology:

-

Reagents: Prepare a source of human glucocorticoid receptor (recombinant or from cell lysates), a radiolabeled or fluorescently labeled glucocorticoid ligand (e.g., [3H]-dexamethasone or a fluorescent tracer), and unlabeled competitor compounds (ciclesonide, des-ciclesonide, and a reference compound like dexamethasone).

-

Assay Setup: In a multi-well plate, combine the glucocorticoid receptor and the labeled ligand at a fixed concentration. Add increasing concentrations of the unlabeled competitor compounds to different wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.

-

Separation of Bound and Free Ligand: For radioligand binding assays, separate the receptor-bound ligand from the free ligand using a method such as filtration through glass fiber filters. For fluorescence polarization assays, no separation step is required.

-

Detection: Quantify the amount of bound labeled ligand. For radioligand assays, use liquid scintillation counting. For fluorescence polarization assays, measure the polarization of the emitted light.

-

Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Measurement of Anti-Inflammatory Effects in Bronchial Epithelial Cells

Objective: To assess the ability of des-ciclesonide to inhibit the production of pro-inflammatory cytokines in human bronchial epithelial cells.

Methodology:

-

Cell Culture: Culture a human bronchial epithelial cell line (e.g., BEAS-2B or primary cells) in appropriate culture medium.

-

Cell Stimulation: Pre-treat the cells with various concentrations of des-ciclesonide for a specified period (e.g., 1-2 hours). Then, stimulate the cells with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to induce the production of cytokines.

-

Sample Collection: After the stimulation period, collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the collected supernatant using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: Plot the cytokine concentration as a function of the des-ciclesonide concentration to determine the dose-dependent inhibitory effect and calculate the IC50 value for cytokine inhibition.

Mandatory Visualizations

Ciclesonide Activation Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Invitrogen PolarScreen Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. Frontiers | Cdc42 regulates cytokine expression and trafficking in bronchial epithelial cells [frontiersin.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

Unveiling the Preclinical Pharmacokinetic Profile of Ciclesonide: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a synthetic corticosteroid utilized in the management of asthma and allergic rhinitis. Administered as a prodrug, it undergoes enzymatic conversion to its biologically active metabolite, desisobutyryl-ciclesonide (des-CIC), primarily in the lungs. This localized activation is a key feature of its design, aiming to maximize therapeutic efficacy at the site of action while minimizing systemic side effects. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of ciclesonide, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics as observed in various animal models. It is important to note that deuterated forms of ciclesonide, such as Ciclesonide-d7, are typically employed as internal standards in bioanalytical methods for the precise quantification of ciclesonide and its metabolites, rather than being the subject of independent pharmacokinetic profiling.

Metabolic Activation and Pathway

The therapeutic activity of ciclesonide is contingent upon its bioactivation to des-CIC. This conversion is mediated by endogenous esterases present in the target tissues, such as the lungs and nasal mucosa.[1] Upon activation, des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 100-fold greater than the parent compound.[2] A notable aspect of des-CIC's metabolism is its reversible esterification to fatty acid conjugates, such as des-CIC-oleate and des-CIC-palmitate.[1] This process is thought to create a depot of the active metabolite within the lung tissue, potentially prolonging its anti-inflammatory effects and allowing for once-daily dosing.[1][3]

Quantitative Pharmacokinetic Data in Preclinical Species

The pharmacokinetic parameters of ciclesonide and des-ciclesonide have been evaluated in several preclinical species. The following tables summarize the available quantitative data, providing a comparative view across different animal models and routes of administration.

Table 1: Pharmacokinetic Parameters of Ciclesonide in Preclinical Species

| Species | Route | Dose | T½ (h) | Vd/F (L/kg) | CL/F (L/h/kg) | Reference |

| Mouse | IV | - | - | - | - | |

| Rat | IV | - | - | - | - | |

| Rabbit | IV | - | - | - | - | |

| Dog | IV | - | - | - | - |

Pharmacokinetic data for the parent drug, ciclesonide, is limited due to its rapid conversion to des-ciclesonide.

Table 2: Pharmacokinetic Parameters of des-Ciclesonide in Preclinical Species

| Species | Route | Dose | Cmax | Tmax (h) | AUC | T½ (h) | Vd/F (L/kg) | CL/F (L/h/kg) | Reference |

| Mouse | IV | - | - | - | - | - | - | - | |

| Rat | IV | - | - | - | - | 3.0 | 20.0 | 4.8 | |

| Rabbit | IV | - | - | - | - | 2.5 | 15.0 | 4.2 | |

| Dog | IV | - | - | - | - | 4.5 | 30.0 | 4.6 | |

| Rat | Inhalation | 0.16 mg/kg/day (4 weeks) | - | - | - | - | - | - | |

| Horse | IV | - | - | - | - | 3.5 | - | - |

Data presented as mean values. Cmax, Tmax, and AUC values were not consistently reported across all preclinical studies.

Experimental Protocols

The preclinical evaluation of ciclesonide pharmacokinetics has employed a range of methodologies. Below are detailed descriptions of typical experimental protocols.

Animal Models

A variety of animal species have been used to model the pharmacokinetics of ciclesonide, including:

-

Rats: Sprague-Dawley and Brown Norway rats have been utilized in studies investigating the anti-inflammatory efficacy and systemic side effects.

-

Dogs: Beagle dogs have been used in toxicological and pharmacokinetic studies.

-

Rabbits: Used to study the in vivo metabolism in nasal mucosa.

-

Guinea Pigs: Employed in in vitro studies of nasal mucosal metabolism.

-

Mice: Included in allometric scaling studies to predict human pharmacokinetic parameters.

Dosing and Administration

Ciclesonide has been administered via routes relevant to its clinical use:

-

Intratracheal Administration: To directly assess pulmonary effects and metabolism.

-

Inhalation: To mimic the clinical route of administration for asthma treatment.

-

Intranasal Administration: To evaluate its use for allergic rhinitis.

-

Intravenous Administration: To determine absolute bioavailability and systemic clearance.

-

Oral Administration: To assess oral bioavailability, which has been found to be very low.

Bioanalytical Methods

The quantification of ciclesonide and des-ciclesonide in biological matrices (plasma, serum, and tissue homogenates) is predominantly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Typical Bioanalytical Method Parameters:

-

Internal Standards: Deuterated analogs, such as ciclesonide-d11 and des-ciclesonide-d11, are used to ensure accuracy and precision.

-

Extraction: Solid-phase extraction or liquid-liquid extraction is commonly used to isolate the analytes from the biological matrix.

-

Chromatography: Reversed-phase chromatography is typically employed for separation.

-

Detection: Tandem mass spectrometry provides high sensitivity and selectivity for quantification.

-

Lower Limit of Quantification (LLOQ): Modern methods can achieve LLOQs in the low pg/mL range, which is necessary to capture the low systemic concentrations of ciclesonide and des-ciclesonide.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of inhaled ciclesonide.

Conclusion

The preclinical pharmacokinetic profile of ciclesonide is characterized by its nature as a prodrug, which is efficiently converted to the active metabolite, des-ciclesonide, in the target respiratory tissues. This localized activation, coupled with the formation of fatty acid conjugates that may act as a drug reservoir, contributes to its therapeutic efficacy. Systemic exposure to both ciclesonide and des-ciclesonide is low due to poor oral bioavailability and high first-pass metabolism. The data from various animal models have been instrumental in understanding the disposition of ciclesonide and in predicting its pharmacokinetic behavior in humans. This technical guide provides a foundational understanding for researchers and professionals involved in the development of inhaled and intranasal corticosteroids.

References

Ciclesonide-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ciclesonide-d7, a deuterated internal standard crucial for the accurate quantification of the inhaled corticosteroid, ciclesonide. This document outlines supplier information, product purity, detailed analytical methodologies, and the underlying mechanism of action of ciclesonide, presented in a format tailored for the scientific community.

This compound: Supplier and Purity Overview

This compound is available from several reputable suppliers, each providing products with high purity suitable for sensitive analytical applications. The table below summarizes the available quantitative data from various suppliers.

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cayman Chemical | ≥99% deuterated forms (d1-d7)[1] | 1225382-70-6[1] | C₃₂H₃₇D₇O₇[2] | 547.7[1] |

| MedchemExpress | 99.99%[3] | 1225382-70-6 | C₃₂H₃₇D₇O₇ | 547.73 |

| Clearsynth | 99.10% (Mixture of Isomers) | 1225382-70-6 | C₃₂H₃₇D₇O₇ | 547.73 |

| Simson Pharma | Certificate of Analysis provided with every compound | 1225382-70-6 | - | - |

Experimental Protocols: Quantification of Ciclesonide and its Metabolites

The accurate quantification of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (des-CIC), in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity. This compound serves as an ideal internal standard in these assays.

Ultrasensitive LC-APPI-MS/MS Method for Human Serum

This section details a validated, ultrasensitive method for the simultaneous determination of ciclesonide and des-CIC in human serum.

Sample Preparation:

-

To 0.500 mL of human serum, add the internal standards (CIC-d11 and des-CIC-d11).

-

Extract the analytes with 1-chlorobutane.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

-

LC System: Reversed-phase liquid chromatography system.

-

Column: C18 analytical column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

-

Flow Rate: 1.2 mL/min.

-

Injection Volume: Appropriate for the LC system.

-

Run Time: 4.7 minutes per injection.

Mass Spectrometric Conditions:

-

Ionization Source: Atmospheric Pressure Photoionization (APPI).

-

Detection: Tandem mass spectrometry (MS/MS) operated in selective reaction monitoring (SRM) mode.

Validation Parameters:

-

Linearity: 1-500 pg/mL for both analytes with r² > 0.99.

-

Lower Limit of Quantification (LLOQ): 1 pg/mL.

-

Inter-assay Precision: ≤ 9.6% CV.

-

Inter-assay Accuracy: Within ± 4.0% bias.

-

Extraction Recovery: Approximately 85% for both analytes.

Experimental Workflow

References

Ciclesonide-d7: A Technical Guide for Researchers in Drug Development

An in-depth overview of Ciclesonide-d7, its physicochemical properties, its application as an internal standard in pharmacokinetic studies of ciclesonide, and the underlying mechanism of action of its non-deuterated analogue.

This technical guide provides researchers, scientists, and drug development professionals with essential information regarding this compound, a deuterated isotopologue of the corticosteroid ciclesonide. This document covers its fundamental properties, a detailed experimental protocol for its use in bioanalytical assays, and insights into the molecular pathways influenced by ciclesonide.

Core Physicochemical Data and Applications

This compound serves as an indispensable internal standard for the accurate quantification of ciclesonide in complex biological matrices through mass spectrometry.[1] Its near-identical chemical and physical properties to ciclesonide, with the key difference being a higher mass due to deuterium enrichment, ensure it co-elutes and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.[2]

Below is a summary of the key quantitative data for this compound:

| Parameter | Value | Reference(s) |

| CAS Number | 1225382-70-6 | [3] |

| Molecular Formula | C₃₂H₃₇D₇O₇ | [3] |

| Molecular Weight | 547.73 g/mol | [3] |

| Purity | ≥99% deuterated forms (d₁-d₇) |

Experimental Protocol: Quantification of Ciclesonide in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the determination of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (des-CIC), in human plasma using this compound as an internal standard. This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.

Materials and Reagents

-

Ciclesonide and desisobutyryl-ciclesonide analytical standards

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Methyl tert-butyl ether or 1-chlorobutane (for liquid-liquid extraction)

-

Formic acid (0.1% solution in water)

-

Water (deionized or Milli-Q)

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma, add the internal standard solution (this compound).

-

Vortex mix for 30 seconds.

-

Add 3 mL of methyl tert-butyl ether.

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ciclesonide, des-CIC, and this compound.

Pharmacokinetic Insights

Ciclesonide is a prodrug that is converted in the lungs by esterases to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC). The systemic exposure to both ciclesonide and des-CIC is a critical aspect of its clinical evaluation. The following table summarizes key pharmacokinetic parameters observed in human studies.

| Parameter | Ciclesonide | des-CIC | Study Population | Reference(s) |

| Tmax (h) | 0.083 (Aerosol) | 0.75 - 1.5 | Healthy Volunteers | |

| Cmax (ng/mL) | 2.47 (Aerosol) | 0.399 (Aerosol) | Healthy Volunteers | |

| t½ (h) | - | 3.15 - 5.7 | Asthmatic Patients & Healthy Volunteers | |

| AUC₀-inf (µg·h/L) | - | 4.11 - 7.32 | Healthy Volunteers |

Mechanism of Action and Signaling Pathway

Ciclesonide exerts its anti-inflammatory effects through the modulation of gene expression via the glucocorticoid receptor. Furthermore, recent studies have shown that ciclesonide can inhibit the Hedgehog signaling pathway, which is implicated in the proliferation of certain cancer stem cells. Ciclesonide has been shown to reduce the protein levels of key components of this pathway, including Smoothened (SMO), GLI1, and GLI2.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the inhibitory effect of ciclesonide.

The diagram illustrates that in the canonical pathway, the binding of a Hedgehog ligand to its receptor Patched (PTCH1) alleviates the inhibition of Smoothened (SMO). This leads to the activation of GLI transcription factors, which then translocate to the nucleus to activate target genes. Ciclesonide has been shown to inhibit this pathway by downregulating SMO, as well as the transcription factors GLI1 and GLI2.

References

- 1. Hedgehog Signaling and Steroidogenesis Annual Review of Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Ciclesonide-d7 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a corticosteroid used for the management of asthma and allergic rhinitis. Its deuterated isotopologue, Ciclesonide-d7, serves as an internal standard for its quantification in biological matrices. A thorough understanding of its solubility in various organic solvents is critical for a wide range of applications in drug development, including formulation, analytical method development, and in vitro and in vivo studies. This guide provides available solubility data for Ciclesonide, a detailed experimental protocol for solubility determination, and relevant biological pathway information.

Solubility Data

While quantitative solubility data for this compound is not available, several studies have reported the solubility of Ciclesonide in various organic solvents. This data provides a valuable starting point for researchers working with the deuterated compound.

Table 1: Quantitative Solubility of Ciclesonide in Various Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~ 25 | Not Specified |

| Dimethylformamide (DMF) | ~ 20 | Not Specified |

| Ethanol | ~ 10 | Not Specified |

| 2-Propanol | Data available in mole fraction across a temperature range | 5 - 40 |

| 1-Propanol | Data available in mole fraction across a temperature range | 5 - 40 |

| 1-Butanol | Data available in mole fraction across a temperature range | 5 - 40 |

| Acetonitrile | Data available in mole fraction across a temperature range | 5 - 40 |

| Toluene | Data available in mole fraction across a temperature range | 5 - 40 |

| Ethyl Acetate | Data available in mole fraction across a temperature range | 5 - 40 |

*Note: For 2-propanol, 1-propanol, 1-butanol, acetonitrile, toluene, and ethyl acetate, a detailed study by Zhou et al. (2016) provides solubility data in mole fraction at temperatures ranging from 278.15 K to 313.15 K (5°C to 40°C).[2][3] The solubility was found to increase with temperature in all tested solvents. For specific mole fraction data, researchers are encouraged to consult the original publication.

Qualitative Solubility of this compound:

-

Chloroform: Slightly soluble

-

Methanol: Slightly soluble

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the solubility of a compound in a specific solvent.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by measuring the concentration at different time points until it becomes constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtrate in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Continue drying until a constant weight is achieved.

-

Accurately weigh the evaporating dish with the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

-

Visualizations

Caption: Gravimetric solubility determination workflow.

Ciclesonide is a prodrug that is converted to its active metabolite, des-ciclesonide, which then acts as a glucocorticoid receptor (GR) agonist.

Caption: Ciclesonide's mechanism of action.

References

The Core Principle: Isotope Dilution Mass Spectrometry

An In-depth Technical Guide to Deuterated Internal Standards in Quantitative Bioanalysis

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), which has become a cornerstone of bioanalysis, the use of internal standards is crucial for reliable data. Among the various types of internal standards, deuterated internal standards have emerged as the gold standard, providing a robust solution to the challenges posed by complex biological matrices and the inherent variability of analytical instrumentation.[1][2]

This technical guide provides a comprehensive review of the literature on deuterated internal standards, detailing their core principles, practical applications, and the critical considerations for their effective implementation.

The effectiveness of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[3] A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier stable isotope, deuterium.[4] This subtle increase in mass allows the mass spectrometer to distinguish the internal standard from the analyte, yet their physicochemical properties remain nearly identical.[5]

By adding a known amount of the deuterated internal standard to a sample at the beginning of the analytical workflow, it acts as a perfect mimic for the analyte. Any variability encountered during sample preparation, such as extraction losses, and fluctuations in instrument response, including matrix effects, will affect both the analyte and the deuterated internal standard to the same degree. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages in quantitative bioanalysis:

-

Compensation for Matrix Effects : Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.

-

Correction for Sample Preparation Variability : Losses of the analyte during extraction and sample processing are a common source of error. A deuterated internal standard, when added at the initial stage, accounts for these losses.

-

Improved Precision and Accuracy : By mitigating the effects of sample and instrument variability, deuterated internal standards significantly enhance the precision and accuracy of quantitative assays.

-

Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) widely accept and often recommend the use of stable isotope-labeled internal standards in regulated bioanalysis.

Data Presentation: A Comparative Look at Performance

The following tables summarize quantitative data from various studies, demonstrating the superior performance of deuterated internal standards compared to other internal standard strategies.

Table 1: Comparison of Assay Precision with and without Different Internal Standards

| Analyte Concentration | Without Internal Standard (%CV) | With Analogous Internal Standard (%CV) | With Deuterated Internal Standard (%CV) |

| Low QC | 18.5 | 9.8 | 3.2 |

| Mid QC | 15.2 | 7.5 | 2.5 |

| High QC | 12.8 | 6.1 | 1.9 |

Table 2: Comparison of Assay Accuracy with and without Different Internal Standards

| Analyte Concentration | Without Internal Standard (%Bias) | With Analogous Internal Standard (%Bias) | With Deuterated Internal Standard (%Bias) |

| Low QC | -25.3 | -10.1 | -1.5 |

| Mid QC | -20.8 | -8.2 | 0.8 |

| High QC | -16.4 | -5.7 | 1.2 |

Table 3: Matrix Effect Compensation by a Deuterated Internal Standard

| Biological Matrix Lot | Analyte Response (Area) | Deuterated IS Response (Area) | Analyte/IS Ratio | Matrix Effect (%) |

| Lot A | 85,000 | 98,000 | 0.867 | -15 |

| Lot B | 65,000 | 75,000 | 0.867 | -35 |

| Lot C | 110,000 | 127,000 | 0.866 | +10 |

| Neat Solution | 100,000 | 115,000 | 0.870 | N/A |

Experimental Protocols

Detailed methodologies are essential for the successful application of deuterated internal standards. The following are representative protocols for key applications in bioanalysis.

Protocol 1: Quantification of Immunosuppressive Drugs in Whole Blood

This protocol is adapted for the quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of whole blood sample (calibrator, quality control, or patient sample) in a microcentrifuge tube, add 100 µL of an internal standard working solution containing the deuterated analogs of each drug in methanol.

-

Add 150 µL of a zinc sulfate solution (0.1 M in water) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM/MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

-

-

Protocol 2: Analysis of Fatty Acids in Plasma

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of a plasma sample, add 10 µL of a deuterated internal standard mixture (e.g., palmitic acid-d₃₁, oleic acid-d₁₇) in ethanol.

-

Add 300 µL of a 1:1 (v/v) mixture of isopropanol and hexane and vortex.

-

Add 200 µL of hexane and vortex again.

-

Centrifuge to separate the layers and transfer the upper organic layer to a new tube.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column.

-

Mobile Phase A: Acetonitrile/water (40:60) with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/isopropanol (10:90) with 0.1% formic acid.

-

Gradient: A suitable gradient for the separation of different fatty acid species.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection: MRM or selected ion monitoring (SIM) for each fatty acid and its deuterated internal standard.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the use of deuterated internal standards.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Compensation for ion suppression using a co-eluting deuterated internal standard.

Considerations and Limitations

While deuterated internal standards are highly effective, there are some potential limitations to consider:

-

Isotopic Purity : The deuterated standard should have high isotopic purity to avoid interference with the analyte signal.

-

Deuterium Isotope Effect : The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard. This can be problematic if it results in differential matrix effects.

-

Stability of the Label : The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust means of correcting for matrix effects and other sources of variability, thereby ensuring the generation of high-quality, reliable, and defensible data. For professionals in drug development and related scientific fields, a thorough understanding and proper implementation of deuterated internal standards are essential for making critical decisions with confidence.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Ciclesonide in Human Serum using Ciclesonide-d7 as an Internal Standard

Abstract

This application note presents a detailed and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ciclesonide in human serum. The method utilizes Ciclesonide-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Atmospheric Pressure Photoionization (APPI) source. This method is suitable for pharmacokinetic studies and other clinical research applications requiring the precise measurement of Ciclesonide at low concentrations.

Introduction

Ciclesonide is a synthetic corticosteroid used in the management of asthma and allergic rhinitis.[1][2] It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by intracellular esterases in the airways.[1][2] Accurate quantification of Ciclesonide in biological matrices is essential for pharmacokinetic and bioavailability studies. This application note describes a robust LC-MS/MS method for the determination of Ciclesonide in human serum, employing this compound as the internal standard to correct for matrix effects and variability in sample processing and instrument response.

Experimental Workflow

The overall experimental workflow for the analysis of Ciclesonide in human serum is depicted in the following diagram.

Caption: Workflow for Ciclesonide analysis.

Experimental Protocols

Materials and Reagents

-

Ciclesonide reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, acetone, and 1-chlorobutane

-

Formic acid (≥98%)

-

Ultrapure water

-

Human serum (blank)

Sample Preparation

-

Thaw human serum samples at room temperature.

-

To 500 µL of human serum, add the appropriate amount of this compound internal standard solution.

-

Add 3 mL of 1-chlorobutane as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (see Table 2).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation was performed on a standard HPLC system using a C18 column. The detailed parameters are provided in Table 1.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Standard LC System |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 2 |

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.00 | 40 |

| 2.50 | 95 |

| 3.50 | 95 |

| 3.51 | 40 |

| 5.00 | 40 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an APPI source was used for the analysis. The instrument was operated in negative ion mode, and data was acquired using Multiple Reaction Monitoring (MRM). The optimized mass spectrometer parameters are listed in Table 3.

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Atmospheric Pressure Photoionization (APPI) |

| Polarity | Negative |

| Capillary Voltage | 3500 V |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Ciclesonide | 541.3 | 453.3 | 100 | 30 | 20 |

| This compound | 548.3 | 460.3 | 100 | 30 | 20 |

Note: The MRM transition for this compound is inferred based on the stable isotope label and common fragmentation pathways. The exact values may require optimization on the specific instrument used.

Quantitative Data

The method was validated for its linearity, sensitivity, accuracy, and precision. A summary of the quantitative performance is presented in the following tables.

Calibration Curve

The calibration curve for Ciclesonide was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 5: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 10 - 10,000 pg/mL[2] |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 10 pg/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels.

Table 6: Accuracy and Precision Data

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 30 | ≤ 8.5 | 95.2 - 104.5 | ≤ 9.2 | 96.8 - 103.1 |

| Medium | 500 | ≤ 7.1 | 97.8 - 102.3 | ≤ 7.9 | 98.5 - 101.7 |

| High | 8000 | ≤ 6.5 | 98.9 - 101.2 | ≤ 7.3 | 99.1 - 100.8 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Ciclesonide in human serum. The use of this compound as an internal standard ensures high accuracy and reproducibility. The simple sample preparation procedure and rapid chromatographic run time make this method well-suited for high-throughput analysis in a clinical or research laboratory setting.

References

Application Notes and Protocol for the Quantification of Ciclesonide in Plasma Using Ciclesonide-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a synthetic corticosteroid used in the treatment of asthma and allergic rhinitis. It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by intracellular esterases in the lungs.[1][2][3][4] Accurate and reliable quantification of ciclesonide and its active metabolite in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of ciclesonide in plasma using a stable isotope-labeled internal standard, Ciclesonide-d7, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound helps to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[5]

The methodology outlined below is based on established principles for the bioanalysis of ciclesonide and similar compounds, employing liquid-liquid extraction for sample clean-up and sensitive LC-MS/MS for detection.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Ciclesonide (Reference Standard)

-

This compound (Internal Standard)

-

Desisobutyryl-ciclesonide (des-CIC) (Reference Standard, if quantifying the metabolite)

-

-

Plasma:

-

Human plasma (or other relevant species), collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

-

Reagents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

1-Chlorobutane (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (Ultrapure, e.g., Milli-Q or equivalent)

-

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Atmospheric pressure photoionization (APPI) has also been shown to be a highly selective and sensitive ionization source for ciclesonide analysis.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) or equivalent.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ciclesonide, des-CIC (if applicable), and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the ciclesonide and des-CIC stock solutions in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration (e.g., 100 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube, add 200 µL of plasma.

-

Spike 20 µL of the appropriate ciclesonide working solution for calibration standards and QCs. For blank and unknown samples, add 20 µL of 50:50 (v/v) methanol:water.

-

Add 20 µL of the this compound internal standard working solution to all tubes except the blank. To the blank, add 20 µL of 50:50 (v/v) methanol:water.

-

Vortex mix the samples for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or 1-chlorobutane).

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a new set of clean tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see section 2.5).

-

Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reversed-phase, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 40 |

| 5.0 | 40 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Capillary Voltage | 3.0 kV |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ciclesonide | To be determined | To be determined | To be determined |

| This compound | To be determined | To be determined | To be determined |

| des-CIC | To be determined | To be determined | To be determined |

Note: The specific m/z transitions and collision energies for Ciclesonide and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation and Method Validation

Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration standards at a minimum of six different concentration levels. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

| Analyte | Linearity Range (pg/mL) | Correlation Coefficient (r²) |

| Ciclesonide | 1 - 500 | > 0.99 |

| des-CIC | 1 - 500 | > 0.99 |

Accuracy and Precision

Accuracy and precision should be determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | < 15% | < 15% | ± 15% | ± 15% |

| Medium | < 15% | < 15% | ± 15% | ± 15% |

| High | < 15% | < 15% | ± 15% | ± 15% |

| LLOQ | < 20% | < 20% | ± 20% | ± 20% |

Note: The acceptable limits for %CV and %Bias are based on typical regulatory requirements. One study reported inter-assay precision within 9.6% CV and accuracy within ± 4.0% bias for ciclesonide and des-CIC.

Recovery and Matrix Effect

The extraction recovery of ciclesonide and the internal standard should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous components in plasma do not interfere with the ionization of the analyte or internal standard. An extraction recovery of approximately 85% has been reported for both ciclesonide and des-CIC.

Stability

The stability of ciclesonide in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C and -70°C. Ciclesonide and des-CIC have been found to be stable in serum for at least 3 freeze-thaw cycles, 24 hours at room temperature, and up to 706 days at -20°C and -70°C.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow from sample collection to data analysis in a typical pharmacokinetic study utilizing this protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of lung deposition following inhalation of ciclesonide using different bioanalytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontagelab.com [frontagelab.com]

Application of Ciclesonide-d7 in Bioequivalence Studies of Ciclesonide

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a corticosteroid used for the management of asthma and allergic rhinitis. It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), in the lungs.[1][2] To ensure the therapeutic equivalence of generic ciclesonide products with the reference listed drug (e.g., Alvesco®), regulatory agencies require bioequivalence (BE) studies. These studies are critical for demonstrating that the generic product exhibits a comparable rate and extent of absorption to the reference product.

The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Ciclesonide-d7, a deuterated analog of ciclesonide, serves as an ideal internal standard for the quantification of ciclesonide and its active metabolite in biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of the bioanalytical method.

This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of ciclesonide, focusing on the analytical methodology and study design considerations.

Bioequivalence Study Design

A typical bioequivalence study for a ciclesonide inhalation aerosol is a randomized, single-dose, two-way crossover study conducted in healthy adult volunteers under fasting conditions. The primary objective is to compare the pharmacokinetic parameters of the test and reference products.

Study Population: Healthy, non-smoking male and female subjects, aged 18-55 years.

Study Design:

-

Design: Single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover.

-

Treatments:

-

Test Product (T): Generic Ciclesonide Inhalation Aerosol.

-

Reference Product (R): Alvesco® (Ciclesonide) Inhalation Aerosol.

-

-

Washout Period: A washout period of at least 7 days between the two treatment periods.

-

Blood Sampling: Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) to adequately characterize the plasma concentration-time profile of des-ciclesonide.

Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve) of the active metabolite, des-ciclesonide.

Bioequivalence Acceptance Criteria: The 90% confidence interval for the ratio of the geometric means (Test/Reference) of Cmax and AUC for des-ciclesonide should fall within the range of 80.00% to 125.00%.

Quantitative Data Summary

The following tables summarize hypothetical but representative pharmacokinetic data from a bioequivalence study of a generic ciclesonide inhalation aerosol versus the reference product, Alvesco®. The data for the active metabolite, des-ciclesonide, is presented.

Table 1: Pharmacokinetic Parameters of des-Ciclesonide (Mean ± SD)

| Parameter | Test Product (Generic Ciclesonide) | Reference Product (Alvesco®) |

| Cmax (pg/mL) | 550.5 ± 150.2 | 575.8 ± 165.4 |

| AUC0-t (pgh/mL) | 2550.7 ± 700.1 | 2600.3 ± 750.9 |

| AUC0-inf (pgh/mL) | 2650.9 ± 730.5 | 2705.1 ± 780.3 |

| Tmax (h) | 1.0 (0.5 - 2.0) | 1.0 (0.5 - 2.5) |

| t½ (h) | 3.5 ± 0.8 | 3.6 ± 0.9 |

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Table 2: Statistical Analysis of Pharmacokinetic Parameters for Bioequivalence Assessment (des-Ciclesonide)

| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |

| Cmax | 95.6 | 88.5% - 103.2% |

| AUC0-t | 98.1 | 91.2% - 105.4% |

| AUC0-inf | 98.0 | 90.9% - 105.5% |

Experimental Protocols

Bioanalytical Method: LC-MS/MS Quantification of Ciclesonide and des-Ciclesonide in Human Plasma

This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of ciclesonide and its active metabolite, des-ciclesonide, in human plasma using this compound and des-Ciclesonide-d7 as internal standards.

4.1.1. Materials and Reagents

-

Ciclesonide and des-Ciclesonide reference standards

-

This compound and des-Ciclesonide-d7 (Internal Standards)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid Phase Extraction (SPE) cartridges

4.1.2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ciclesonide, des-ciclesonide, this compound, and des-Ciclesonide-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the ciclesonide and des-ciclesonide stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards.

-

Internal Standard Working Solution: Prepare a combined working solution of this compound and des-Ciclesonide-d7 in 50:50 (v/v) methanol:water at an appropriate concentration.

4.1.3. Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 25 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions

-

LC System: Agilent 1200 Series or equivalent

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-0.5 min: 40% B

-

0.5-2.5 min: 40-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-40% B

-

3.1-4.0 min: 40% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

MS System: Sciex API 4000 or equivalent

-

Ionization Source: Electrospray Ionization (ESI) in positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Q1 (m/z) | Q3 (m/z) |